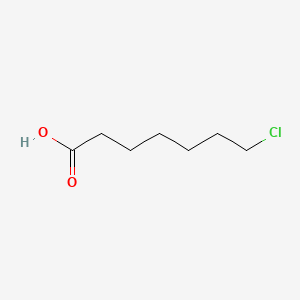

Heptanoic acid, 7-chloro-

Vue d'ensemble

Description

Heptanoic acid, also known as enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It is a colorless oily liquid with an unpleasant, rancid odor . It contributes to the odor of some rancid oils . It is slightly soluble in water, but very soluble in ethanol and ether .

Molecular Structure Analysis

The molecular structure of 7-Chloroheptanoic acid contains a total of 22 bonds. There are 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Heptanoic acid has a molecular weight of 130.1849 . It is a colorless oily liquid . It has a density of 0.9181 g/cm³ at 20 °C . The melting point is -7.5 °C, and the boiling point is 223 °C . It is slightly soluble in water, but very soluble in ethanol and ether .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Heptanoic acid has been synthesized via various chemical processes. For instance, [2H13]Heptanoic acid was synthesized with a deuterium content of 96% through desulfurization using a Ni-Al alloy in NaOD-D2O solution (Tsuzuki et al., 1994).

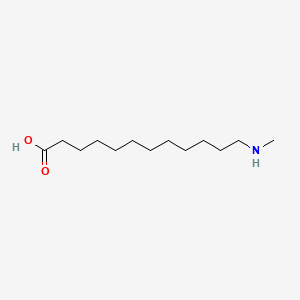

- Another synthesis method involved the preparation of 7-Amino-heptanoic acid hydrochloride through a novel route involving nucleophilic substitution, yielding a total yield of 55% (Juanjuan et al., 2010).

Industrial and Material Science Applications

- In material science, heptanoic acid was used in the modification of palygorskite clay mineral, demonstrating its potential as a controlled-release corrosion inhibitor for steel (Aghzzaf et al., 2014).

- Heptanoate (enanthate) production from propionate and ethanol using a mixed culture chain elongation process shows potential as an alternative for heptanoate production from castor oil, with industrial implications (Grootscholten et al., 2013).

Medical and Biological Research

- The triglyceride of heptanoate, triheptanoin, is being explored for its anticonvulsant properties in acute and chronic mouse seizures models, showing potential for the treatment of medically refractory epilepsy (Borges & Sonnewald, 2012).

- The compound 7-(1-imidazolyl) heptanoic acid has been investigated as a specific inhibitor of platelet thromboxane synthesis, with implications for medical research in thrombosis and hemostasis (Grimm et al., 1981).

Pharmaceutical Synthesis

- Heptanoic acid has been utilized in the synthesis of various pharmaceutical compounds, including intermediates for prostaglandin synthesis (Babler & Moy, 1979).

Biochemical and Enzymatic Studies

- The enzymatic synthesis of neopentyl glycol diheptanoate in a solvent-free medium represents an environmentally-friendly approach in green chemistry, with potential applications in cosmetics (Serrano‐Arnaldos et al., 2020).

Environmental Applications

- Heptanoic acid has been used in studies related to the recovery of medium chain carboxylates from co-fermented organic wastes, demonstrating its role in waste management and environmental sustainability (Fernando-Foncillas et al., 2020).

Safety And Hazards

Heptanoic acid is toxic if swallowed and corrosive . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

Propriétés

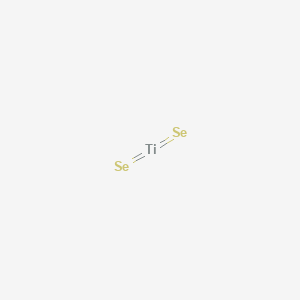

IUPAC Name |

7-chloroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNBKLCFKTYIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231564 | |

| Record name | Heptanoic acid, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanoic acid, 7-chloro- | |

CAS RN |

821-57-8 | |

| Record name | 7-Chloroheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)